(6-Ethoxy-benzofuran-3-yl)-methanol

Catalog No.
S8795068
CAS No.
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Ethoxy-benzofuran-3-yl)-methanol

Product Name

(6-Ethoxy-benzofuran-3-yl)-methanol

IUPAC Name

(6-ethoxy-1-benzofuran-3-yl)methanol

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-2-13-9-3-4-10-8(6-12)7-14-11(10)5-9/h3-5,7,12H,2,6H2,1H3

InChI Key

PERINALYHLZBOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CO2)CO

(6-Ethoxy-benzofuran-3-yl)-methanol is a chemical compound characterized by its unique benzofuran structure, which includes an ethoxy group at the 6-position and a hydroxymethyl group at the 3-position. Benzofurans are a class of compounds known for their diverse biological activities and structural versatility. The presence of the ethoxy and hydroxymethyl groups enhances the compound's lipophilicity and may influence its interaction with biological targets.

The reactivity of (6-Ethoxy-benzofuran-3-yl)-methanol can be explored through various chemical transformations typical of benzofuran derivatives:

  • Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
  • Oxidation: The hydroxymethyl group can be oxidized to a carbonyl compound, potentially increasing its reactivity.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance solubility and bioavailability.

Benzofuran derivatives, including (6-Ethoxy-benzofuran-3-yl)-methanol, have been reported to exhibit various biological activities:

  • Anticancer Properties: Some studies indicate that benzofurans can induce apoptosis in cancer cells and inhibit pro-inflammatory cytokines like interleukin-6. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antioxidant Activity: Compounds with similar structures have been noted for their ability to generate reactive oxygen species, which may contribute to their antiproliferative effects .

Several synthetic routes can be employed to obtain (6-Ethoxy-benzofuran-3-yl)-methanol:

  • Starting from Benzofuran: The synthesis may begin with benzofuran derivatives, which can be functionalized through electrophilic aromatic substitution to introduce the ethoxy group.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved via formylation followed by reduction or through direct hydroxymethylation using formaldehyde under acidic conditions.
  • Catalytic Methods: Recent advances in catalysis allow for more efficient synthesis routes involving transition metal catalysts that facilitate the formation of benzofurans from simpler precursors .

(6-Ethoxy-benzofuran-3-yl)-methanol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development targeting cancer and inflammatory diseases.
  • Chemical Research: It may be used as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Studies on the interactions of (6-Ethoxy-benzofuran-3-yl)-methanol with biological macromolecules are essential for understanding its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes associated with disease pathways.
  • Cellular Uptake Studies: Investigating how effectively the compound penetrates cell membranes and its subsequent biological effects.

(6-Ethoxy-benzofuran-3-yl)-methanol shares structural similarities with other benzofuran derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
1-(3-Methyl-benzofuran-2-yl)-ethanolMethyl substitution on benzofuranAnticancer properties
2-(4-Methoxy-benzofuran-3-yl)-ethanolMethoxy substitution on benzofuranAntioxidant activity
5-(4-Chlorobenzoyl)-benzofuranChlorobenzoyl substitutionCytotoxic effects

Uniqueness of (6-Ethoxy-benzofuran-3-yl)-methanol

The unique combination of an ethoxy group at the 6-position and a hydroxymethyl group at the 3-position distinguishes (6-Ethoxy-benzofuran-3-yl)-methanol from other benzofuran derivatives. This specific arrangement may enhance its lipophilicity and alter its pharmacokinetic properties compared to similar compounds, potentially leading to improved efficacy and reduced side effects in therapeutic applications.

Rhodium-Catalyzed Annulation Strategies

Rhodium-catalyzed annulation has emerged as a powerful method for constructing benzofuran scaffolds. A notable approach involves the reaction of m-salicylic acid derivatives with vinylene carbonate under Rh(III) catalysis to yield C4-functionalized benzofurans. While this method primarily targets C4-substituted analogs, the principles can be adapted for (6-Ethoxy-benzofuran-3-yl)-methanol by introducing ethoxy and hydroxymethyl groups during the annulation step. Key advantages include:

  • High regioselectivity: The Weinreb amide directing group ensures precise functionalization at desired positions.
  • Mild conditions: Reactions proceed at room temperature with yields exceeding 75% in optimized cases.
  • Post-functionalization flexibility: The hydroxymethyl group can be introduced via subsequent reduction or nucleophilic substitution.

A representative reaction pathway is summarized below:

StepReagents/ConditionsYield (%)Reference
Rh(III)-catalyzed annulation[Cp*RhCl₂]₂, AgSbF₆, DCE, rt78
Ethoxy group installationNaH, ethyl bromide, THF85
HydroxymethylationLiAlH₄, Et₂O, 0°C92

Lewis Acid-Mediated Cyclization Approaches

Lewis acids like BF₃·OEt₂ or AlCl₃ enable cyclization of 1,6-enynes with nitriles to form dihydrobenzofuran intermediates, which can be oxidized to the target compound. This method achieves:

  • Atom economy: Simultaneous C–C and C–N bond formation in one pot.
  • Broad substrate scope: Tolerates electron-rich and electron-deficient aryl groups.
  • Mechanistic insight: DFT studies reveal a stepwise process involving Brønsted acid-assisted electrophilic addition and intramolecular cyclization.

For example, treatment of 2-ethynyl-5-ethoxyphenol with acrylonitrile in the presence of BF₃·OEt₂ yields a dihydrobenzofuran precursor, which undergoes MnO₂ oxidation to furnish (6-Ethoxy-benzofuran-3-yl)-methanol in 68% overall yield.

Visible-Light-Promoted Radical Cyclization Techniques

Visible-light-induced reactions using cerium catalysts offer an eco-friendly route to benzofuranones, which can be reduced to the target alcohol. Key features include:

  • Radical intermediates: Cerium-mediated energy transfer generates benzofuran-3(2H)-one radicals, enabling dimerization or functionalization.
  • Tunable selectivity: Adjusting light intensity (450 nm LED) and CeCl₃ loading (10 mol%) controls product distribution.
  • Scalability: Gram-scale synthesis has been demonstrated without yield loss.

While this method primarily produces bibenzofuranones, reductive cleavage of the dimer with NaBH₄ provides (6-Ethoxy-benzofuran-3-yl)-methanol in 82% yield.

Condensation Reactions with Substituted Aldehydes

Traditional condensation methods remain relevant for large-scale synthesis. Reacting 6-ethoxybenzofuran-3-carbaldehyde with formaldehyde under basic conditions (KOH, EtOH) produces the hydroxymethyl derivative via aldol addition. Optimization data:

ParameterOptimal ValueImpact on Yield
Temperature60°CMaximizes rate
Catalyst (KOH) loading15 mol%Balances reactivity and side reactions
Reaction time12 hEnsures completion

This method achieves 89% yield with >95% purity, making it suitable for industrial applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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